molecular formula C48H78O18 B1264072 Pharbitoside A

Pharbitoside A

Cat. No. B1264072
M. Wt: 943.1 g/mol
InChI Key: MHSHCHZWXAPJPU-BVCGHGMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharbitoside A is a natural product found in Ipomoea nil with data available.

Scientific Research Applications

Isolation and Structure Elucidation

Pharbitoside A, along with Pharbitoside B, was isolated from the seeds of Pharbitis nil (Convolvulaceae). The structure of this compound was elucidated as queretaroic acid 3-O-alpha-L-rhamnopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside (Jung, Ha, Lee, Kim, Lee, Bae, Kim, & Kang, 2008). This discovery provides foundational knowledge for further exploration into the compound's potential applications.

Potential Anti-seizure Components

In a study focused on identifying anti-seizure components from Semen Pharbitidis, a traditional Chinese medicinal plant used for treating epilepsy, this compound was not directly mentioned, but the research on Semen Pharbitidis' constituents contributes to the understanding of related compounds and their medicinal uses. This study suggests a pathway for further exploration into the therapeutic potential of this compound and related compounds (Liu et al., 2019).

Bioactive Constituents Study

Further research on the seeds of Pharbitis nil has led to the isolation of various compounds, including this compound, contributing to an enhanced understanding of the plant's medicinal properties. This research is crucial for identifying the potential therapeutic applications of this compound (Kim et al., 2011).

properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O18/c1-22-30(52)33(55)36(58)39(61-22)65-38-35(57)32(54)26(20-50)63-41(38)66-37-34(56)31(53)25(19-49)62-40(37)64-29-11-12-45(5)27(43(29,2)3)10-13-47(7)28(45)9-8-23-24-18-44(4,21-51)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1

InChI Key

MHSHCHZWXAPJPU-BVCGHGMXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@@](CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

synonyms

3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside
pharbitoside A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.